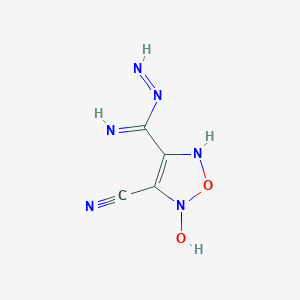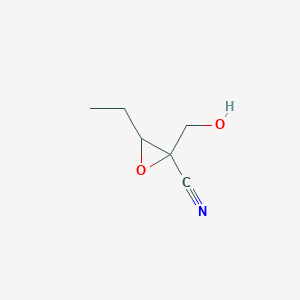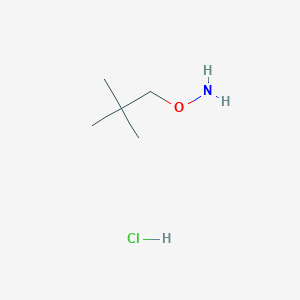
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Descripción general
Descripción
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O . It is used in various chemical reactions .
Synthesis Analysis
This compound can be synthesized through the nucleophilic trifluoromethoxylation of alkyl halides . A practical method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromo, fluoro, and trifluoromethoxy groups . The exact mass of the molecule is 257.93034 g/mol .Chemical Reactions Analysis
1-Bromo-4-(trifluoromethoxy)benzene, when treated with lithium diisopropylamide (LIDA) at -100°C, gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.00 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a complexity of 172 .Aplicaciones Científicas De Investigación
Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is used in the synthesis of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes . These compounds have a wide range of applications in various fields of chemistry .
Direct Arylations of Heteroarenes
This compound is used in Pd-catalyzed direct arylation of heteroarenes . This process is crucial in the synthesis of many important drugs that contain a (polyfluoroalkoxy)benzene unit .
Suzuki-Miyaura Coupling Reaction
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . This reaction is a key step in many organic synthesis processes .
Synthesis of Polyfluoroalkoxy-Containing Arylated Heteroaromatics
This compound is used in the synthesis of polyfluoroalkoxy-containing arylated heteroaromatics . These compounds are of great interest to researchers working in the field of pharmaceutical chemistry .
Synthesis of 4-{[4-[(2-Ethylhexyloxy)-6-(4-Morpholinylmethyl)-4-Trifluoromethyl][1,1-Biphenyl]-3-Yl]Methyl}Morpholine
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine . This compound has potential applications in the development of new pharmaceuticals .
Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives
This compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are important in the development of new drugs .
Mecanismo De Acción
Target of Action
This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.
Mode of Action
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound. It has been reported that when treated with lithium diisopropylamide (LIDA) at -100°C, it generates 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene . This suggests that the compound can participate in nucleophilic substitution reactions and dehydrohalogenation reactions.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as evidenced by its different reactions at -100°C and -75°C . Additionally, its storage conditions can impact its stability; it is recommended to be stored sealed in a dry environment at room temperature .
Safety and Hazards
This compound is classified as a skin irritant (Category 2, H315) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHSGBETSENAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622230 | |
| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
CAS RN |
168971-68-4 | |
| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168971-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)





![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)


![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)